N'-Hydroxy-2-sulfanylpyridine-4-carboximidamide
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Overview
Description
N’-Hydroxy-2-sulfanylpyridine-4-carboximidamide is a chemical compound with the molecular formula C₆H₇N₃OS and a molecular weight of 169.20 g/mol . This compound is primarily used for research purposes and has various applications in scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-Hydroxy-2-sulfanylpyridine-4-carboximidamide typically involves the reaction of pyridine derivatives with hydroxylamine and thiol compounds under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol or methanol. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N’-Hydroxy-2-sulfanylpyridine-4-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or thiol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl or thiol groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or thiols .
Scientific Research Applications
N’-Hydroxy-2-sulfanylpyridine-4-carboximidamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Mechanism of Action
The mechanism of action of N’-Hydroxy-2-sulfanylpyridine-4-carboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or by interacting with other key residues. This interaction can disrupt normal cellular processes, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- N’-Hydroxy-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]pyridine-4-carboximidamide
- N’-Hydroxy-2-[(4-hydroxypyrimidin-2-yl)sulfanyl]pyridine-4-carboximidamide
Uniqueness
N’-Hydroxy-2-sulfanylpyridine-4-carboximidamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydroxyl and thiol groups allow for diverse chemical reactivity, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C6H7N3OS |
---|---|
Molecular Weight |
169.21 g/mol |
IUPAC Name |
N'-hydroxy-2-sulfanylidene-1H-pyridine-4-carboximidamide |
InChI |
InChI=1S/C6H7N3OS/c7-6(9-10)4-1-2-8-5(11)3-4/h1-3,10H,(H2,7,9)(H,8,11) |
InChI Key |
LRBMQWFGPJHWQM-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CNC(=S)C=C1/C(=N/O)/N |
Canonical SMILES |
C1=CNC(=S)C=C1C(=NO)N |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.